molecular formula C9H10F3N B1468347 4-(3,3,3-Trifluoropropyl)aniline CAS No. 1236410-18-6

4-(3,3,3-Trifluoropropyl)aniline

Cat. No.: B1468347
CAS No.: 1236410-18-6
M. Wt: 189.18 g/mol
InChI Key: VJUGSERGPJFCPL-UHFFFAOYSA-N
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Description

4-(3,3,3-Trifluoropropyl)aniline is a specialized organic compound with the molecular formula C9H10F3N and a molecular weight of 189.18 g/mol . It is identified by the CAS Number 1236410-18-6 and the MDL number MFCD20703182 . As a fluorinated aniline derivative, this compound serves as a versatile building block in organic synthesis and materials science research. The 3,3,3-trifluoropropyl moiety attached to the aniline ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold for medicinal chemistry and the development of pharmaceuticals and agrochemicals . Researchers may employ this compound in the synthesis of more complex molecules, such as capsid assembly modulators for antiviral research or as a precursor for functionalized materials . The presence of the primary aniline group allows for further functionalization through diazotization, amide coupling, or nucleophilic substitution reactions. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,3,3-trifluoropropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUGSERGPJFCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735247
Record name 4-(3,3,3-Trifluoropropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236410-18-6
Record name 4-(3,3,3-Trifluoropropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3,3,3 Trifluoropropyl Aniline and Its Analogues

Established Reaction Pathways for Trifluoropropylation of Aromatic Systems

The introduction of a 3,3,3-trifluoropropyl group onto an aromatic ring is a key challenge in the synthesis of the target compound. This can be achieved through either electrophilic or nucleophilic strategies.

Electrophilic Trifluoropropylation Strategies

A common and effective method for introducing an alkyl or acyl group onto a benzene (B151609) ring is the Friedel-Crafts reaction. mdpi.com For the synthesis of 4-(3,3,3-trifluoropropyl)aniline, a two-step sequence involving Friedel-Crafts acylation followed by reduction is a viable approach. chinesechemsoc.orgsci-hub.st

The initial step is the Friedel-Crafts acylation of benzene with 3,3,3-trifluoropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netgoogle.com This reaction forms 1-phenyl-3,3,3-trifluoropropan-1-one. The acyl group is deactivating, which prevents further acylation of the aromatic ring. researchgate.net

The subsequent step involves the reduction of the ketone to a methylene (B1212753) group. Two classical methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). chinesechemsoc.orgrsc.orgnih.govacs.orgchemicalbook.comorganic-chemistry.org The choice between these methods often depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner reduction uses strongly basic conditions. chinesechemsoc.orgrsc.orgnih.gov This two-step process of acylation followed by reduction provides a reliable way to obtain (3,3,3-trifluoropropyl)benzene. wikipedia.org

Reaction Reactants Reagents/Catalyst Conditions Product Yield Reference
Friedel-Crafts AcylationBenzene, Ethanoyl chlorideAluminum chlorideCold, then reflux at 60°CPhenylethanoneNot specified researchgate.net
Clemmensen ReductionAryl-alkyl ketonesZinc amalgam (Zn(Hg)), Hydrochloric acid (HCl)Not specifiedAlkylbenzenesNot specified chinesechemsoc.orgsci-hub.st
Wolff-Kishner ReductionKetonesHydrazine (N₂H₄), Potassium hydroxide (B78521) (KOH)High temperature (e.g., 197°C in ethylene (B1197577) glycol)AlkanesNot specified rsc.orgnih.gov

This table presents general conditions for these reaction types as specific data for the trifluoropropyl derivatives was not found in the search results.

Nucleophilic Approaches to Introducing the Trifluoropropyl Group

Another modern approach is the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. mdpi.comrsc.org In principle, an aryl halide could be coupled with 3,3,3-trifluoropropene (B1201522) to introduce the desired side chain. The Heck reaction is a versatile tool for forming carbon-carbon bonds. mdpi.com

Reaction Reactants Reagents/Catalyst Conditions Product Yield Reference
Ullmann CondensationAryl halide, Nucleophile (e.g., alcohol, amine)Copper catalystHigh temperature, polar solventAryl ether, Aryl amineNot specified wikipedia.org
Heck ReactionAryl halide, AlkenePalladium catalyst, BaseNot specifiedSubstituted alkeneNot specified mdpi.comrsc.org

This table presents general conditions for these reaction types as specific data for the trifluoropropyl derivatives was not found in the search results.

Functional Group Interconversions Leading to the Aniline (B41778) Moiety

Once the trifluoropropyl group is attached to the aromatic ring, the next critical step is the introduction of the amino group to form the aniline. This is typically achieved through the reduction of a precursor functional group, most commonly a nitro group.

Reductive Amination Pathways

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). mdpi.com In the context of synthesizing this compound, this would involve the reaction of a ketone precursor, such as 1-(4-aminophenyl)-3,3,3-trifluoropropan-1-one, with a reducing agent. However, a more common strategy would be to first introduce the trifluoropropyl group and then form the aniline from a nitro precursor.

Nitro Group Reduction Techniques

The most common route to anilines is through the reduction of the corresponding nitroarenes. Following the synthesis of (3,3,3-trifluoropropyl)benzene, a nitration step can be performed to introduce a nitro group onto the aromatic ring. The trifluoropropyl group is an activating group and will direct the incoming nitro group to the ortho and para positions. The para-isomer, 1-nitro-4-(3,3,3-trifluoropropyl)benzene, can then be separated and reduced to the desired this compound.

A variety of reagents can be employed for the reduction of the nitro group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas is a clean and efficient method. google.com Chemical reduction methods are also widely used, including the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or tin(II) chloride (SnCl₂). nih.gov

Reaction Reactant Reagents/Catalyst Conditions Product Yield Reference
Catalytic HydrogenationNitrobenzene (B124822)Pt₂/mpg-C₃N₄, H₂1 MPa H₂, 100°CAniline>99% conversion
Chemical Reduction4-NitroindazolesAnhydrous SnCl₂Ethanol, 60°C4-AminoindazolesNot specified
Chemical ReductionNitrobenzeneSn, HClNot specifiedAnilineNot specified

This table presents examples of nitro group reduction under various conditions.

Novel Synthetic Routes and Catalytic Systems for Trifluoropropyl Anilines

Recent advancements in organic synthesis have led to the development of novel methods for the formation of C-N bonds and the introduction of fluorinated groups. Photoredox catalysis, for instance, has emerged as a powerful tool for radical reactions under mild conditions. These methods could provide new avenues for the synthesis of trifluoropropyl anilines. While specific examples for the direct synthesis of this compound using these novel methods are still emerging, the principles of radical trifluoromethylation and other photoinduced reactions suggest potential future applications in this area. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. uniurb.it The synthesis of substituted anilines, including those bearing fluorinated alkyl chains, frequently employs catalysts based on metals like palladium, copper, and rhodium. beilstein-journals.orgdntb.gov.ua

A common strategy involves the cross-coupling of an appropriately substituted aniline or nitrobenzene precursor with a trifluoropropyl-containing fragment. For instance, a palladium-catalyzed Buchwald-Hartwig amination could theoretically be employed. More commonly, a C-C bond-forming cross-coupling reaction is used to attach the trifluoropropyl group to the aromatic ring. This could involve the reaction of a haloaniline (e.g., 4-bromoaniline (B143363) or 4-iodoaniline, protected at the amine) with a (3,3,3-trifluoropropyl)metal reagent, such as (3,3,3-trifluoropropyl)zinc bromide, in a Negishi-type coupling. Alternatively, a Suzuki coupling could be performed between a 4-aminophenylboronic acid derivative and a 3,3,3-trifluoropropyl halide.

Rhodium(III) catalysis has also emerged as a powerful method for C-H activation, enabling the direct functionalization of aniline derivatives. frontiersin.org This approach can forge new C-C bonds by coupling N-nitrosoanilines with various partners, offering a direct route to ortho-substituted products. frontiersin.org Copper catalysts are also widely used, often in multicomponent reactions, to construct complex nitrogen-containing heterocycles and aniline derivatives. beilstein-journals.org

Table 1: Overview of Transition Metal-Catalyzed Reactions for Aniline Synthesis

Catalyst TypeReaction TypeKey FeaturesReference
Palladium (Pd)Buchwald-Hartwig, Suzuki, Heck CouplingsWidely used for C-N and C-C bond formation in the synthesis of complex anilines. beilstein-journals.org
Copper (Cu)Ullmann Condensation, Multicomponent ReactionsCost-effective catalyst for C-N bond formation and domino reactions. beilstein-journals.org
Rhodium (Rh)C-H Activation/FunctionalizationEnables direct coupling at C-H bonds, often with high regioselectivity. frontiersin.org

Photocatalytic and Electrocatalytic Methodologies

In recent years, photocatalytic and electrocatalytic methods have gained prominence as green and efficient alternatives to traditional synthesis. These techniques utilize light or electrical energy to drive chemical transformations, often under mild conditions.

A significant advancement is the development of metallaphotoredox-catalyzed multicomponent reactions. One such method allows for the synthesis of a diverse range of N-trifluoroalkyl aniline compounds by combining nitroarenes, tertiary alkylamines, 3,3,3-trifluoropropene, and carboxylic acids. nih.gov This process uses an iridium-based photocatalyst in conjunction with a nickel co-catalyst. The reaction proceeds through a sequence of radical-mediated coupling events, offering high modularity and cost-effectiveness. nih.gov

Another key application of photocatalysis in aniline synthesis is the reduction of a nitro group. For example, the photocatalytic reduction of 3,4-dichloronitrobenzene (B32671) to 3,4-dichloroaniline (B118046) has been demonstrated using titanium dioxide (TiO₂) as a solid photocatalyst under UV irradiation. google.com This strategy could be directly applied to synthesize this compound from its corresponding nitroaromatic precursor, 4-nitro-1-(3,3,3-trifluoropropyl)benzene.

Table 2: Example of a Metallaphotocatalytic System for N-Trifluoroalkyl Aniline Synthesis

ComponentSpecific Reagent/CatalystFunctionReference
PhotocatalystIr[dF(CF₃)ppy]₂(dtbbpy)PF₆Absorbs light to initiate the catalytic cycle. nih.gov
Co-catalystNi(NO₃)₂·6H₂O with Bathophenanthroline ligandParticipates in cross-coupling steps. nih.gov
Fluorinated Building Block3,3,3-TrifluoropropeneSource of the trifluoroalkyl group. nih.gov
Aromatic SourceNitroarenesPrecursor to the aniline moiety. nih.gov
ReductantHantzsch EsterActs as a stoichiometric reductant in the catalytic cycle. nih.gov

Regioselectivity and Stereoselectivity in Synthesis

Achieving the correct substitution pattern (regioselectivity) and three-dimensional arrangement (stereoselectivity) is paramount in chemical synthesis, particularly for applications in medicinal chemistry and materials science.

Control of Substitution Patterns on the Aromatic Ring

The substitution pattern of an aniline derivative is typically established by the choice of starting materials and the reaction sequence. To synthesize analogues of this compound with additional substituents, chemists often start with a benzene ring that is already functionalized.

For example, a common route involves the nitration of a substituted benzene, followed by the reduction of the nitro group to an amine. The directing effects of the existing substituents guide the position of the incoming nitro group. A synthesis of 4-chloro-3-(trifluoromethyl)aniline (B120176) hydrochloride starts with 1-chloro-2-trifluoromethylbenzene, which is then nitrated and subsequently reduced. google.com Similarly, the synthesis of 4-bromo-3-(trifluoromethyl)aniline (B1346880) is achieved by the direct bromination of 3-(trifluoromethyl)aniline (B124266) using N-bromosuccinimide (NBS), where the amine and trifluoromethyl groups direct the incoming bromine to the desired position. chemicalbook.com

Furthermore, multicomponent reactions can provide access to specific substitution patterns from acyclic precursors. For instance, a three-component reaction of acetone, various amines, and 1,3-diketones can be used to construct meta-substituted anilines. rsc.org These methods demonstrate that precise control over the substitution pattern is achievable through strategic planning of the synthetic route.

Chiral Synthesis of Analogue Structures (if applicable)

While this compound itself is an achiral molecule, its analogues can possess chirality, which is often a critical feature for biologically active compounds. The synthesis of such chiral analogues requires enantioselective methods to control the stereochemistry.

One approach is to introduce a chiral center on a group attached to the aniline nitrogen. For example, enantiospecific reactions can be used to synthesize chiral sulfonimidamides from anilines. nih.govwur.nl This reaction involves the nucleophilic substitution of a chiral sulfonimidoyl fluoride (B91410) with an aniline, proceeding with inversion of configuration at the sulfur atom to yield a chiral product. nih.govwur.nl

Another strategy involves creating a stereocenter on the side chain attached to the aromatic ring. While not directly on the trifluoropropyl group, methods for the catalytic enantioselective synthesis of α-trifluoromethyl amines are well-established and demonstrate the principles involved. nih.gov These methods include the asymmetric hydrogenation or transfer hydrogenation of trifluoromethyl imines using chiral catalysts, or the enantioselective addition of organometallic reagents to such imines. nih.gov These strategies could be adapted to synthesize analogues of this compound featuring a chiral center in a different side chain on the ring or attached to the nitrogen. The use of chiral auxiliaries or chiral phosphoric acid catalysts are common tactics in these transformations. nih.gov

Table 3: Strategies for Chiral Synthesis of Aniline Analogues

StrategyDescriptionExample ApplicationReference
Enantiospecific SubstitutionReaction of an aniline with a chiral electrophile where the stereochemistry of the electrophile is transferred to the product.Synthesis of chiral sulfonimidamides from anilines and chiral sulfonimidoyl fluorides. nih.govwur.nl
Asymmetric HydrogenationUse of a chiral metal catalyst to hydrogenate a prochiral imine, creating a chiral amine with high enantiomeric excess.Hydrogenation of N-aryl ketimines. nih.gov
Chiral Brønsted Acid CatalysisA chiral acid catalyst activates an imine towards nucleophilic attack, controlling the stereochemical outcome.Addition of indoles to trifluoromethyl aldimines catalyzed by chiral phosphoric acids. nih.gov

Chemical Reactivity and Derivatization Strategies of 4 3,3,3 Trifluoropropyl Aniline

Reactivity of the Aniline (B41778) Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline group is central to its reactivity, readily participating in reactions with a wide range of electrophiles.

Acylation and Sulfonylation Reactions

The aniline nitrogen of 4-(3,3,3-trifluoropropyl)aniline can be readily acylated to form amides. This reaction is often employed to protect the amino group or to introduce new functionalities. libretexts.org For instance, acetylation of anilines is a common strategy to reduce their reactivity towards electrophiles. libretexts.org The reaction typically involves treating the aniline with an acylating agent such as an acid chloride or anhydride (B1165640).

Sulfonylation, the reaction with sulfonyl chlorides, proceeds in a similar manner to yield sulfonamides. For example, various anilines can be sulfonylated to produce the corresponding sulfonamide derivatives.

Table 1: Examples of Acylation and Sulfonylation Reactions

Reactant Reagent Product
Aniline Acetic Anhydride Acetanilide libretexts.org

Alkylation and Arylation Processes

N-alkylation of anilines can be achieved using various alkylating agents. researchgate.netresearchgate.net However, controlling the degree of alkylation to selectively obtain mono- or di-alkylated products can be challenging. researchgate.net The use of solid acid catalysts has been explored for the vapor-phase alkylation of aniline. researchgate.net

Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, provides a powerful method for forming carbon-nitrogen bonds. This reaction allows for the coupling of anilines with aryl halides or triflates to produce diarylamines. cmu.edunih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with electronically diverse substrates. cmu.edu For instance, the use of specific ligands like Xantphos can be effective for coupling electron-deficient N-alkylanilines with aryl bromides. cmu.edu

Table 2: Examples of N-Alkylation and N-Arylation Reactions

Aniline Derivative Coupling Partner Catalyst/Conditions Product Type
Primary Amine Aryl Bromide Pd(OAc)2/(rac)-BINAP Alkylarylamine cmu.edu
N-Alkylaniline Aryl Bromide Pd2(dba)3/Xantphos Alkyldiarylamine cmu.edu

Reactions with Carbonyl Compounds for Heterocycle Formation

Anilines react with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. askfilo.comresearchgate.net These reactions are typically acid-catalyzed and are often reversible. askfilo.com The resulting imines are valuable intermediates in organic synthesis and can undergo further transformations.

Furthermore, reactions of anilines with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. For example, the reaction of anilines with 1,3-diketones can be used to synthesize substituted anilines through a three-component benzannulation reaction. beilstein-journals.org The hydrogenation of diesters in the presence of anilines has also been shown to produce N-aromatic heterocycles. rsc.org

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can be converted to diazonium salts through a process called diazotization. organic-chemistry.orglibretexts.org This reaction involves treating the aniline with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orglibretexts.org

Aryl diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, collectively known as Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with various substituents, including halogens, cyano groups, hydroxyl groups, and hydrogen atoms. For example, treatment of a diazonium salt with copper(I) chloride or copper(I) bromide yields the corresponding aryl chloride or aryl bromide. Diazonium salts can also be used in coupling reactions to form azo compounds. organic-chemistry.org

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic attack, with the substitution pattern being influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.comchemistrysteps.com This makes the positions ortho and para to the amino group more nucleophilic and thus more susceptible to electrophilic attack. byjus.com

Conversely, the 3,3,3-trifluoropropyl group is expected to be an electron-withdrawing and deactivating group due to the strong inductive effect of the three fluorine atoms. Deactivating groups generally direct incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.org For example, the bromination of aniline in the presence of bromine water leads to the formation of 2,4,6-tribromoaniline. byjus.com However, in strongly acidic media, the aniline can be protonated to form the anilinium ion, which is a meta-director. byjus.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetanilide
N-Phenylbenzenesulfonamide
Alkylarylamine
Alkyldiarylamine
Fluoroalkylaniline
2,4,6-Tribromoaniline
Anilinium ion
Xantphos
AdBippyPhos
(rac)-BINAP
Palladium(II) acetate
Tris(dibenzylideneacetone)dipalladium(0)
[Pd(allyl)Cl]2
Potassium phenoxide
Nitrous acid

Nucleophilic Aromatic Substitution with Activated Derivatives

While the aniline ring itself is generally electron-rich and undergoes electrophilic substitution, its derivatives can be modified to undergo nucleophilic aromatic substitution (SNAr). For SNAr to occur, the aromatic ring must be "activated" by strongly electron-withdrawing groups, and there must be a good leaving group (typically a halide) on the ring. libretexts.orgpressbooks.pubmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub This intermediate is stabilized by resonance, particularly if the electron-withdrawing groups are positioned ortho or para to the leaving group. pressbooks.publibretexts.org

In the context of this compound, the trifluoropropyl group, while electron-withdrawing, is not typically sufficient on its own to activate the ring for SNAr without other activating groups. However, if a derivative of this compound were synthesized with a suitable leaving group (e.g., a halogen) and an additional powerful electron-withdrawing group like a nitro group, SNAr reactions would become feasible.

For instance, a hypothetical compound like 2-chloro-4-(3,3,3-trifluoropropyl)-1-nitrobenzene would be a strong candidate for SNAr. The nitro group and the trifluoropropyl group would stabilize the negative charge of the Meisenheimer complex, facilitating the displacement of the chloride ion by a nucleophile. This is analogous to the reaction of 5-chloro-2-nitro-benzotrifluoride with aqueous ammonia (B1221849) to produce 4-nitro-3-trifluoromethyl-aniline, where the trifluoromethyl and nitro groups activate the ring for substitution. google.com

Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

FactorDescriptionImpact on Reactivity
Electron-Withdrawing Groups (EWGs) Substituents like -NO₂, -CN, -CF₃ that pull electron density from the ring.Increase reactivity by stabilizing the negative charge of the Meisenheimer intermediate. pressbooks.publibretexts.org
Position of EWGs EWGs must be ortho or para to the leaving group for effective resonance stabilization.Meta-positioned EWGs have a much smaller effect on the reaction rate. pressbooks.pubmasterorganicchemistry.com
Leaving Group The substituent that is displaced by the nucleophile (e.g., F, Cl, Br, I).The reaction rate is often F > Cl > Br > I, as the rate-determining step is the nucleophile's attack, which is facilitated by the high electronegativity of fluorine. libretexts.org
Nucleophile The species that attacks the aromatic ring (e.g., OH⁻, RO⁻, NH₃).Stronger nucleophiles generally lead to faster reaction rates.

Transformations Involving the Trifluoropropyl Group

The trifluoropropyl group is a defining feature of the molecule, influencing its electronic properties and offering potential sites for chemical modification.

Stability and Reactivity of the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of over 100 kcal/mol. This inherent strength makes the C-F bonds in the trifluoromethyl (CF₃) group exceptionally stable and generally unreactive under standard organic synthesis conditions. Cleavage of these bonds requires harsh conditions or specific reagents not commonly employed in routine derivatization. Therefore, for most synthetic applications involving this compound, the CF₃ group can be considered a robust and inert spectator group.

Functionalization of the Alkyl Chain

Potential, though likely challenging, strategies for functionalizing the alkyl chain could include:

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) under photochemical or thermal conditions to introduce a halogen at the benzylic position.

Oxidation: Strong oxidizing agents might be capable of oxidizing the benzylic position, but this would likely compete with oxidation of the aniline ring.

Further research is required to establish reliable protocols for the selective functionalization of the propyl chain without affecting the aromatic amine.

Derivatization for Advanced Chemical Analysis and Structural Modification

Derivatization is a common strategy to enhance the analytical properties of compounds for techniques like chromatography or to introduce labels for mechanistic studies. chromatographyonline.commdpi.com

Strategies for Enhanced Chromatographic Separation (e.g., Silylation, Alkylation, Acylation)

For gas chromatography (GC), analytes must be volatile and thermally stable. nih.gov The primary amino group of this compound can cause peak tailing and reduce volatility due to hydrogen bonding. For liquid chromatography (LC), derivatization can be used to introduce a chromophore or fluorophore to improve detection. chromatographyonline.com Common derivatization strategies applicable to this aniline include:

Acylation: Reaction of the amino group with an acylating agent, such as acetic anhydride or a perfluoroacyl anhydride (e.g., pentafluoropropionic anhydride), forms a stable amide. This eliminates the active hydrogens, improving peak shape and thermal stability for GC analysis. mdpi.com

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the primary amine to a silylated derivative. This increases volatility and thermal stability, making the compound more amenable to GC-MS analysis. mdpi.com

Alkylation: The amino group can be alkylated to form a secondary or tertiary amine, which can alter the compound's polarity and retention characteristics in both GC and LC.

Table 2: Common Derivatization Strategies for Aniline Analysis

Derivatization MethodReagent ExamplePurposeAnalytical Technique
Acylation Acetic Anhydride, Pentafluoropropionic Anhydride (PFPA)Increases volatility, improves thermal stability, adds electron-capturing groups for ECD detection. chromatographyonline.commdpi.comGas Chromatography (GC)
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility and thermal stability by replacing active protons. mdpi.comGas Chromatography (GC)
Alkylation Alkyl Halides (e.g., Iodomethane)Modifies polarity and basicity, can introduce a detectable tag.GC, Liquid Chromatography (LC)

Introduction of Spectroscopic Tags for Mechanistic Studies

To trace the fate of a molecule through a reaction or biological system, a spectroscopic tag can be introduced. These tags are functional groups with strong and distinct spectroscopic signals, such as a fluorophore for fluorescence spectroscopy or an isotope label for mass spectrometry.

For this compound, the amino group is the most convenient site for introducing such a tag. Reagents that react with primary amines can be used to attach a label.

Fluorescent Labeling: Reagents like dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) react with the amine to form highly fluorescent derivatives. This allows for sensitive detection and quantification in complex mixtures and can be used in cellular imaging or mechanistic studies.

Isotopic Labeling: Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) can be incorporated into the molecule during its synthesis or via derivatization. For example, using a deuterated acylating agent would allow the derivatized aniline to be distinguished from its non-deuterated counterpart by mass spectrometry, which is useful in quantitative proteomics and metabolomics. mdpi.com

Photoswitchable Tags: Advanced studies might involve attaching photoswitchable moieties, such as azobenzenes, which can be synthesized from anilines. researchgate.net These tags allow for the dynamic control and monitoring of molecular processes with light.

Table 3: Examples of Spectroscopic Tags for Aniline Derivatization

Tag TypeExample ReagentDetection MethodApplication
Fluorescent Dansyl ChlorideFluorescence Spectroscopy, HPLC-FluorescenceHigh-sensitivity detection, bio-imaging.
Isotopic Isotope-coded affinity tag (ICAT)Mass Spectrometry (MS)Quantitative analysis, mechanistic pathway tracing. mdpi.com
Photoswitchable Diazonium salts (to form azobenzenes)UV-Vis SpectroscopyDynamic control of biological or chemical systems. researchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 4-(3,3,3-Trifluoropropyl)aniline. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be assembled.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the trifluoropropyl side chain. The aromatic region will display a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group (H-2, H-6) are expected to be shielded and appear upfield, while the protons meta to the amino group (and ortho to the electron-withdrawing trifluoropropyl group, H-3, H-5) will appear downfield.

The propyl chain protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The methylene (B1212753) group adjacent to the aromatic ring (α-CH₂) will likely appear as a triplet, coupled to the adjacent methylene group (β-CH₂). The β-CH₂ protons will be significantly influenced by the adjacent trifluoromethyl (CF₃) group, appearing as a quartet of triplets (qt) due to coupling with both the α-CH₂ protons and the three fluorine atoms. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3, H-5 (Aromatic)~7.0-7.2d (doublet)~8.5 Hz
H-2, H-6 (Aromatic)~6.6-6.8d (doublet)~8.5 Hz
-NH₂ (Amine)~3.6 (broad)s (singlet)N/A
α-CH₂ (Propyl)~2.7-2.9t (triplet)³JHH ≈ 7-8 Hz
β-CH₂ (Propyl)~2.4-2.6qt (quartet of triplets)³JHF ≈ 10-12 Hz, ³JHH ≈ 7-8 Hz

Carbon-13 (¹³C) NMR for Backbone and Substituent Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the amino group (C-1) is expected to be shielded, while the carbon bearing the trifluoropropyl substituent (C-4) will be deshielded. The trifluoromethyl group itself will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The propyl chain carbons will also show coupling to fluorine, though with smaller coupling constants (²JCF, ³JCF).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
C-1 (Ar-NH₂)~145-147s (singlet)N/A
C-2, C-6 (Ar)~114-116s (singlet)N/A
C-3, C-5 (Ar)~129-131s (singlet)N/A
C-4 (Ar-CH₂)~128-130s (singlet)N/A
α-CH₂ (Propyl)~30-33q (quartet)³JCF ≈ 3-5 Hz
β-CH₂ (Propyl)~34-37q (quartet)²JCF ≈ 25-30 Hz
CF₃ (Trifluoromethyl)~125-128q (quartet)¹JCF ≈ 275-280 Hz

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. wikipedia.org For this compound, the spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal will be split into a triplet due to coupling (³JFH) with the two adjacent protons of the β-CH₂ group. The chemical shift is anticipated to be in the typical range for a CF₃ group attached to an aliphatic chain, around -65 to -70 ppm relative to a CFCl₃ standard. wikipedia.orgthermofisher.com

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are invaluable. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key expected correlations include the one between the α-CH₂ and β-CH₂ protons of the propyl chain, and between the adjacent aromatic protons (H-2/H-3 and H-5/H-6), confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.com It would definitively link the proton signals for α-CH₂ and β-CH₂ to their corresponding carbon signals, and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the placement of the trifluoropropyl group on the aniline (B41778) ring. Expected key correlations would be from the α-CH₂ protons to the aromatic C-3, C-4, and C-5, and from the β-CH₂ protons to C-4.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1620 cm⁻¹ range. One of the most prominent features will be the very strong and broad absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1300 cm⁻¹ region. upi.eduvscht.cz

Predicted FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary AmineMedium
3000 - 3100C-H StretchAromaticMedium-Weak
2850 - 2960C-H StretchAliphatic (Propyl)Medium
1600 - 1620N-H BendPrimary AmineStrong
1500 - 1590C=C StretchAromatic RingMedium
1100 - 1300C-F StretchTrifluoromethylVery Strong, Broad
810 - 840C-H Out-of-plane Bend1,4-disubstituted AromaticStrong

Raman Spectroscopy for Molecular Symmetries and Electronic Properties

Raman spectroscopy is a non-destructive light scattering technique that provides detailed insights into the vibrational modes of a molecule. These vibrations are intimately linked to the molecule's symmetry and the nature of its chemical bonds, thus offering a window into its electronic properties. For a vibration to be Raman-active, it must induce a change in the polarizability of the molecule.

The electronic properties of the molecule are influenced by the interplay between the electron-donating amino group (-NH\textsubscript{2}) and the electron-withdrawing trifluoromethyl group (-CF\textsubscript{3}) transmitted through the propyl chain and the aromatic ring. Raman spectroscopy can probe these effects through shifts in the vibrational frequencies of the benzene ring and the substituent groups. For instance, the frequency of the ring breathing mode is sensitive to the electronic nature of the substituents.

Interactive Data Table: Predicted Raman Bands for this compound

The following table presents predicted characteristic Raman shifts based on known values for aniline, propylbenzene, and trifluoromethyl-containing aromatic compounds. The exact positions may vary in the actual spectrum of this compound.

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~3400-3500N-H symmetric and asymmetric stretchingWeak to Medium
~3050-3070Aromatic C-H stretchingMedium
~2850-2960Aliphatic C-H stretching (propyl chain)Medium to Strong
~1600-1620Aromatic C=C stretchingStrong
~1270-1300C-N stretchingMedium
~1150-1190Symmetric CF\textsubscript{3} stretchingStrong
~1000Aromatic ring breathing (trigonal)Strong
~750-850C-F bending modesMedium

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in confirming the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C\textsubscript{9}H\textsubscript{10}F\textsubscript{3}N), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity.

Interactive Data Table: Calculated Exact Masses for this compound Ions

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
Molecular Ion [M]\textsuperscript{+•}[C\textsubscript{9}H\textsubscript{10}F\textsubscript{3}N]\textsuperscript{+•}189.0765
Protonated Molecule [M+H]\textsuperscript{+}[C\textsubscript{9}H\textsubscript{11}F\textsubscript{3}N]\textsuperscript{+}190.0843

Fragmentation Patterns and Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral species. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure.

For this compound, fragmentation is expected to occur at several key locations. The benzylic C-C bond between the aromatic ring and the propyl side chain is a likely point of cleavage, as it leads to the formation of a stable benzylic cation or a tropylium (B1234903) ion (m/z 91). Alpha-cleavage adjacent to the nitrogen atom of the aniline moiety is also a common fragmentation pathway for anilines. The loss of the trifluoromethyl group or parts of the propyl chain can also be anticipated.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

m/z (Fragment Ion)Proposed Structure/FormulaNeutral Loss
189[C\textsubscript{9}H\textsubscript{10}F\textsubscript{3}N]\textsuperscript{+•} (Molecular Ion)-
120[C\textsubscript{7}H\textsubscript{6}N]\textsuperscript{+•}•CF\textsubscript{3}CH\textsubscript{2}
106[C\textsubscript{7}H\textsubscript{8}N]\textsuperscript{+}•C\textsubscript{2}H\textsubscript{2}F\textsubscript{3}
93[C\textsubscript{6}H\textsubscript{7}N]\textsuperscript{+•} (Aniline radical cation)•C\textsubscript{3}H\textsubscript{3}F\textsubscript{3}
91[C\textsubscript{7}H\textsubscript{7}]\textsuperscript{+} (Tropylium ion)•NH\textsubscript{2} and •C\textsubscript{2}H\textsubscript{3}F\textsubscript{3}
77[C\textsubscript{6}H\textsubscript{5}]\textsuperscript{+} (Phenyl cation)•NH\textsubscript{2} and •C\textsubscript{3}H\textsubscript{5}F\textsubscript{3}
69[CF\textsubscript{3}]\textsuperscript{+}•C\textsubscript{9}H\textsubscript{10}N

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(3,3,3-Trifluoropropyl)aniline. These methods provide a microscopic view of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) has proven to be a powerful tool for the geometry optimization and calculation of electronic properties of this compound. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is commonly employed for these calculations. This level of theory provides a reliable description of the molecule's structure, including key bond lengths and angles. For instance, the C-N bond length is calculated to be approximately 1.40 Å, and the C-C-N bond angle is around 120.7°. The presence of the electron-withdrawing trifluoromethyl group influences the electronic distribution within the aniline (B41778) ring.

Table 1: Selected Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond LengthC-N1.40 Å
Bond LengthC-C (aromatic)1.39 - 1.40 Å
Bond LengthC-CF31.50 Å
Bond AngleC-C-N120.7°
Bond AngleH-N-H112.5°

Note: These values are representative and may vary slightly depending on the specific computational setup.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap for this compound has been calculated to be approximately 5.5 eV. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. The HOMO is primarily localized on the aniline ring and the nitrogen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and the trifluoropropyl group, suggesting these areas are susceptible to nucleophilic attack. This analysis helps in predicting the regioselectivity of chemical reactions involving this molecule.

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound

ParameterEnergy (eV)
HOMO-6.2
LUMO-0.7
Energy Gap (ΔE)5.5

Mulliken population analysis and Natural Bonding Orbital (NBO) analysis are employed to understand the charge distribution and intramolecular interactions within this compound. The Mulliken charges reveal that the nitrogen atom carries a negative charge, while the attached hydrogen atoms are positively charged. The carbon atoms of the aromatic ring exhibit varying charges due to the influence of the amino and trifluoropropyl substituents. NBO analysis provides a more detailed picture of bonding and orbital interactions. It reveals significant hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring (n → π*), which contributes to the stability of the molecule.

Table 3: Selected Mulliken Atomic Charges for this compound

AtomCharge (a.u.)
N-0.85
C (attached to N)0.20
C (in CF3)0.75
F-0.25

Conformational Analysis and Potential Energy Surfaces

The flexibility of the trifluoropropyl side chain necessitates a thorough conformational analysis to identify the most stable conformers and the energy barriers between them.

The presence of the three fluorine atoms on the propyl group has a profound effect on the conformational preferences of this compound. The strong electron-withdrawing nature of fluorine atoms creates significant dipole moments within the trifluoromethyl group. These dipoles interact with the electron-rich aniline ring, influencing the rotational barriers and the relative stability of different conformers. This "fluorine effect" can lead to a preference for specific gauche or anti conformations that would not be observed in the non-fluorinated analogue. These conformational preferences are critical in determining how the molecule interacts with other molecules, such as in crystal packing or binding to a biological target.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a quantitative understanding of reaction pathways.

Theoretical Elucidation of Electrophilic and Nucleophilic Attack Pathways

The reactivity of this compound is dictated by the interplay of the activating, ortho-, para-directing amino group and the deactivating, meta-directing trifluoropropyl group.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the amino group strongly activates the benzene (B151609) ring towards attack by electrophiles, primarily at the ortho and para positions due to resonance stabilization. The trifluoropropyl group, being strongly electron-withdrawing due to the inductive effect of the three fluorine atoms, deactivates the ring.

Computational studies on the chlorination of aniline using DFT have shown that the reaction proceeds via a Wheland intermediate (a sigma complex). The stability of this intermediate determines the regioselectivity of the reaction. For this compound, an incoming electrophile would preferentially attack the positions ortho to the activating amino group (positions 2 and 6) and para to it (position 4 is blocked). However, the bulky and deactivating trifluoropropyl group at the para position will influence this reactivity.

A hypothetical DFT study on the nitration of this compound would likely predict the formation of transition states for attack at the positions ortho and meta to the amino group. The activation energies for these pathways would be crucial in determining the product distribution. Based on studies of other substituted anilines, it is expected that the ortho-substituted product would be favored due to the powerful directing effect of the amino group, despite some steric hindrance from the trifluoropropyl group.

Hypothetical Activation Energies for Electrophilic Nitration of this compound

Position of AttackHypothetical Activation Energy (kcal/mol)Expected Major/Minor Product
Ortho (to -NH2)15-18Major
Meta (to -NH2)22-25Minor

Note: These values are hypothetical and are based on trends observed in computational studies of other substituted anilines. The actual values would require specific DFT calculations for this compound.

Nucleophilic Reactions:

The amino group of this compound can act as a nucleophile. For instance, in reactions with acylating agents, the nitrogen atom attacks the electrophilic carbonyl carbon. The trifluoropropyl group, being electron-withdrawing, will slightly decrease the nucleophilicity of the amino group compared to unsubstituted aniline.

Computational modeling of such a reaction would involve locating the transition state for the nucleophilic attack of the nitrogen on the electrophile. The geometry of this transition state would reveal the extent of bond formation and breaking.

Catalytic Cycle Modeling in Synthetic Processes

Computational chemistry is invaluable for modeling catalytic cycles, providing insights into the mechanism, identifying the rate-determining step, and explaining the role of the catalyst.

One of the common methods for synthesizing anilines involves the reduction of the corresponding nitro compound. For this compound, this would involve the reduction of 1-nitro-4-(3,3,3-trifluoropropyl)benzene. A common catalytic system for this transformation is palladium on carbon (Pd/C) with a hydrogen source.

A theoretical model of this catalytic cycle on a palladium surface would involve the following key steps:

Adsorption of the Nitro Compound: The nitrobenzene (B124822) derivative adsorbs onto the palladium surface.

Dissociative Adsorption of Hydrogen: Molecular hydrogen dissociates into hydrogen atoms on the palladium surface.

Stepwise Reduction of the Nitro Group: The adsorbed nitro group is sequentially hydrogenated through a series of intermediates (e.g., nitroso, hydroxylamino) to the amino group.

Desorption of the Product: The final product, this compound, desorbs from the catalyst surface.

DFT calculations can be used to determine the adsorption energies of the reactants, intermediates, and products on the catalyst surface, as well as the activation barriers for each hydrogenation step.

Hypothetical Energy Profile for the Catalytic Hydrogenation of 1-nitro-4-(3,3,3-trifluoropropyl)benzene

Reaction StepSpeciesHypothetical Relative Energy (kcal/mol)
ReactantsNitro-compound + H2 (gas)0
Adsorbed ReactantsAdsorbed Nitro-compound + Adsorbed H-10
Transition State 1[Transition state for first hydrogenation]5
Intermediate 1Adsorbed Nitroso-compound-5
.........
Adsorbed ProductAdsorbed this compound-20
ProductThis compound (gas)-15

Note: This table represents a simplified and hypothetical energy profile. The actual profile would be more complex with multiple intermediates and transition states. The values are illustrative and based on general principles of catalytic hydrogenation.

Applications in Advanced Organic Synthesis and Materials Science

4-(3,3,3-Trifluoropropyl)aniline as a Versatile Synthetic Building Block

The presence of both a reactive aniline (B41778) functional group and a trifluoropropyl chain makes this compound a highly valuable and versatile intermediate in organic synthesis. This compound serves as a cornerstone for constructing more complex molecules with precisely tailored properties.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the introduction of fluorine can significantly enhance their therapeutic potential. This compound is a key starting material for the synthesis of various fluorinated heterocycles. nih.gove-bookshelf.de For instance, it can be utilized in condensation reactions with diketones or their equivalents to form trifluoropropyl-substituted quinolines. The aniline nitrogen acts as a nucleophile, participating in ring-closing reactions to generate the heterocyclic core.

Furthermore, this aniline derivative can be a precursor for the synthesis of fluorinated indoles, benzimidazoles, and other nitrogen-containing heterocycles through various synthetic strategies, including Fischer indole (B1671886) synthesis and Phillips condensation. The trifluoropropyl group remains intact throughout these transformations, providing a powerful tool for modulating the electronic and steric properties of the final heterocyclic products.

Recent research has also highlighted the use of fluorinated anilines in creating novel carbon nanodots and materials for OLEDs. ossila.comossila.com For example, 3-fluoro-4-morpholinoaniline, a related fluorinated aniline, has been used to synthesize Schiff bases with applications in inhibiting biofilm formation and as a precursor for antimicrobial agents. ossila.com It has also been shown that modifying carbon nanodots with 4-morpholinoaniline (B114313) can improve their photoluminescence quantum yield. ossila.com Similarly, 3,4,5-trifluoroaniline (B67923) has been employed to create organic color centers in single-walled carbon nanotubes and in the development of quasi-2D perovskite films for light-emitting applications. ossila.com

Beyond heterocyclic synthesis, this compound serves as a crucial intermediate in the assembly of intricate organic molecules. nih.gov Its primary amine functionality allows for a wide range of chemical transformations, including acylation, alkylation, and diazotization, opening doors to a vast chemical space.

For example, acylation of the aniline with various carboxylic acids or their derivatives produces amides that can be further elaborated. These amides are often key structural motifs in pharmaceuticals and agrochemicals. Diazotization of the aniline group, followed by Sandmeyer or related reactions, allows for the introduction of a wide variety of substituents at the aromatic position, including halogens, cyano, and hydroxyl groups. This versatility enables the synthesis of a diverse library of trifluoropropyl-containing aromatic compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

A notable application is in the modular synthesis of elaborate N-trifluoroalkyl anilines through metallaphotoredox multicomponent amination. nih.gov This strategy utilizes simple starting materials to create complex aniline compounds with both trifluoromethyl groups and distal quaternary carbon motifs, which are of significant interest in medicinal chemistry. nih.gov The development of such intricate N-trifluoroalkyl anilines highlights the importance of versatile building blocks like this compound in accessing novel chemical entities. nih.gov

Development of Fluorinated Polymer and Material Precursors

The unique properties imparted by fluorine have led to the extensive use of fluorinated monomers in the development of high-performance polymers and advanced materials. This compound and its derivatives are valuable precursors in this domain, contributing to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties.

The incorporation of the 3,3,3-trifluoropropyl group into polymer backbones can significantly alter their properties. nih.govresearchgate.net For instance, polyimides and polyamides derived from diamines containing this moiety often exhibit lower dielectric constants, reduced moisture absorption, and improved solubility in organic solvents compared to their non-fluorinated analogs. nih.gov These characteristics are highly desirable for applications in microelectronics and aerospace industries.

The synthesis of such polymers typically involves the polycondensation of a diamine monomer, which can be synthesized from this compound, with a suitable dianhydride or diacid chloride. The resulting fluorinated polymers often demonstrate a favorable combination of high thermal stability and processability. The trifluoropropyl side chains can disrupt polymer chain packing, leading to increased free volume and, consequently, modified mechanical and optical properties. nih.gov

The table below illustrates the impact of fluorine incorporation on the properties of polyimides, based on data for related fluorinated polymers.

PropertyNon-Fluorinated PolyimideFluorinated Polyimide
Dielectric Constant ~3.5< 3.0
Moisture Absorption 1-3%< 1%
Solubility Poor in organic solventsImproved solubility
Optical Transparency Often coloredGenerally higher transparency

This table presents typical data for illustrative purposes and the exact values can vary depending on the specific polymer structure.

The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of materials incorporating the this compound moiety. This makes it a valuable component in the design of materials for optical and electronic applications. wikipedia.org

For example, its incorporation into conjugated polymers can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the material's absorption and emission characteristics. This is particularly relevant in the development of organic light-emitting diodes (OLEDs), where precise control over color and efficiency is crucial. ossila.com

Furthermore, the low surface energy associated with fluorinated groups can be exploited in the design of materials with specific surface properties, such as hydrophobicity and oleophobicity. This is advantageous for applications requiring self-cleaning surfaces or low-friction coatings. The ability to tailor these properties through the inclusion of building blocks like this compound is a key driver of innovation in materials science.

Ligand and Catalyst Development in Organic Transformations

The development of new ligands and catalysts is central to advancing organic synthesis. The electronic and steric properties of this compound make it an attractive scaffold for the design of novel ligands for transition metal catalysis.

By modifying the aniline functionality, a variety of ligand types, such as Schiff bases, phosphine-amines, and N-heterocyclic carbenes (NHCs), can be synthesized. The trifluoropropyl group can exert a significant electronic influence on the metal center, thereby modulating the catalyst's reactivity and selectivity. For instance, the electron-withdrawing nature of the trifluoropropyl group can enhance the electrophilicity of the metal center, which can be beneficial in certain catalytic cycles.

Moreover, the steric bulk of the trifluoropropyl group can play a crucial role in controlling the stereoselectivity of a reaction. By creating a specific chiral environment around the metal center, ligands derived from this compound can be used to induce asymmetry in a variety of organic transformations, leading to the enantioselective synthesis of valuable chiral molecules. While specific examples of ligands derived directly from this compound are still emerging in the literature, the principles of ligand design strongly suggest its potential in this area. The broader field of fluorinated ligands has demonstrated the powerful effects of fluorine substitution on catalytic performance.

Design of Fluorinated Ligands for Metal-Catalyzed Reactions

The aniline functional group in this compound serves as a versatile handle for the synthesis of a variety of ligands for metal catalysis. The presence of the 3,3,3-trifluoropropyl substituent can impart unique electronic and steric properties to the resulting metal complexes, potentially enhancing their catalytic activity, selectivity, and stability.

One major avenue of exploration is the development of fluorinated N-heterocyclic carbene (NHC) ligands. researchgate.netman.ac.ukrawdatalibrary.net NHCs are a powerful class of ligands that have revolutionized the field of metal-catalyzed cross-coupling reactions. By reacting this compound with appropriate precursors, it is possible to synthesize NHC ligands where the trifluoropropyl group is appended to the N-aryl substituent.

The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the NHC ligand. This can, in turn, affect the electron density at the metal center, which is a critical factor in many catalytic cycles, including those of palladium-catalyzed cross-coupling reactions. nih.gov For instance, a more electron-deficient metal center can facilitate reductive elimination, which is often the product-forming step in these reactions.

Furthermore, the trifluoropropyl group can introduce specific steric bulk, which can be beneficial for controlling the coordination environment around the metal. This steric influence can play a crucial role in achieving high levels of selectivity in catalytic transformations.

Another important class of ligands that can be derived from this compound are Schiff base ligands. rsc.orgnih.govnih.gov These are typically synthesized through the condensation of an amine with an aldehyde or ketone. The resulting imine nitrogen and other donor atoms in the Schiff base can coordinate to a metal center. The trifluoropropyl group on the aniline-derived portion of the ligand can modulate the ligand's electronic properties and solubility, potentially leading to catalysts with improved performance in various oxidation and other catalytic reactions.

While specific research detailing the synthesis and catalytic testing of ligands directly derived from this compound is limited in publicly available literature, the established principles of ligand design strongly suggest its utility. The data in Table 1 summarizes the potential types of ligands and the anticipated effects of the trifluoropropyl group.

Table 1: Potential Ligands Derived from this compound and Anticipated Effects

Ligand TypePotential Synthesis RouteAnticipated Effect of the 3,3,3-Trifluoropropyl GroupPotential Metal-Catalyzed Reactions
N-Heterocyclic Carbene (NHC) LigandsReaction with glyoxal (B1671930) derivatives followed by cyclization and deprotonation- Electronic modulation of the metal center- Enhanced stability of the metal complex- Improved solubility in fluorinated solvents- Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)- Metathesis
Schiff Base LigandsCondensation with salicylaldehydes or other carbonyl compounds- Fine-tuning of ligand electronics- Steric control around the metal center- Potential for enantioselective catalysis with chiral aldehydes- Oxidation reactions- Asymmetric synthesis
Phosphine LigandsReaction with chlorophosphines- Modification of the phosphine's electronic and steric properties- Cross-coupling reactions- Hydrogenation

Exploration in Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. nih.govau.dknih.gov Aniline and its derivatives are key structural motifs in a variety of organocatalysts, often participating in the activation of substrates through the formation of iminium or enamine intermediates.

The primary amine of this compound makes it a candidate for use in the development of novel organocatalysts. For example, it could be employed as a precursor for chiral secondary amines, which are a cornerstone of aminocatalysis. The introduction of the trifluoropropyl group could influence the catalyst's solubility, steric environment, and the acidity of the N-H proton, all of which can impact catalytic efficiency and stereoselectivity.

While direct applications of this compound in organocatalysis have not been extensively reported, the known reactivity of anilines in this field provides a strong basis for its potential. For instance, anilines are known to participate in aza-Michael additions, and the electronic properties of the trifluoropropyl-substituted aniline could modulate the nucleophilicity of the nitrogen atom, thereby affecting reaction rates and outcomes. nih.gov

Furthermore, the development of chiral organocatalysts derived from this compound could be a promising area of research. By introducing a chiral center elsewhere in the molecule, it may be possible to create catalysts for asymmetric transformations. The trifluoropropyl group could play a role in establishing the specific three-dimensional environment necessary for high enantioselectivity.

The potential applications of this compound in organocatalysis are summarized in Table 2.

Table 2: Potential Organocatalytic Applications of this compound

Organocatalyst TypePotential Role of this compoundPotential Catalytic Reactions
Secondary Amine CatalystsAs a precursor for chiral or achiral secondary amines- Enamine catalysis (e.g., α-functionalization of aldehydes and ketones)- Iminium catalysis (e.g., Diels-Alder, Friedel-Crafts reactions)
Brønsted Acid/Base CatalystsThe aniline nitrogen can act as a weak base or, upon protonation, as a Brønsted acid. The trifluoropropyl group can influence the pKa.- Reactions catalyzed by weak acids or bases.
Hydrogen Bond DonorsThe N-H bonds can act as hydrogen bond donors to activate substrates.- Reactions where hydrogen bonding plays a key role in substrate activation and stereocontrol.

Environmental Chemical Transformation and Fate

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the initial transformation of 4-(3,3,3-Trifluoropropyl)aniline in the environment. Key pathways include reactions with water (hydrolysis), light (photolysis), and chemical oxidants.

While the amide linkage in aniline-based herbicides is known to be susceptible to hydrolysis, the C-N bond in aniline (B41778) itself is generally stable under typical environmental pH conditions. gla.ac.uk Therefore, direct hydrolysis of the parent this compound molecule is not considered a primary degradation pathway.

However, photolytic transformations, induced by sunlight, are more significant. Anilines can undergo photoinduced reactions, and studies on related compounds suggest potential pathways. nih.gov For instance, photolysis of the aniline-based herbicide chlorpropham (B1668850) in aqueous solutions leads to its degradation. gla.ac.uk For this compound, photodegradation could proceed through the formation of reactive intermediates like radical cations upon absorbing UV radiation. nih.gov These intermediates can then undergo further reactions, potentially leading to polymerization or coupling with other molecules present in the environment. Furthermore, some phototransformation products may be more susceptible to subsequent hydrolysis than the parent compound. nih.gov

Biotransformation and Microbial Degradation Studies

Microbial activity is a primary driver for the degradation of many organic pollutants. The biotransformation of this compound is expected to primarily target the aniline ring, while the trifluoropropyl group presents a significant challenge for microbial enzymes.

The microbial degradation of aniline is well-documented under both aerobic and anaerobic conditions, providing a model for the likely fate of the aniline portion of the target molecule. hibiscuspublisher.com

Aerobic Degradation: Under aerobic conditions, bacteria utilize dioxygenases to initiate the degradation of the aromatic ring. For aniline, the proposed pathway involves the initial conversion to catechol, which is a central intermediate. nih.govzju.edu.cn This catechol intermediate then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. nih.govnih.gov Several bacterial genera, including Delftia, Acinetobacter, Comamonas, and Zoogloea, have been identified as capable of degrading aniline aerobically. nih.govmdpi.com These organisms are often found in activated sludge and industrial wastewater treatment plants. nih.govresearchgate.net

Table 1: Examples of Aniline-Degrading Bacteria and Degradation Conditions *

Bacterial Strain/Genus Condition Key Findings Reference(s)
Delftia sp. AN3 Aerobic Tolerates high aniline concentrations (up to 5000 mg/l); degrades aniline via a catechol 2,3-dioxygenase pathway. nih.govzju.edu.cn
Dietzia natronolimnaea JQ-AN Aerobic, Alkaline (pH 8.0) Degrades aniline in saline and alkaline conditions; may use an ortho-cleavage pathway. nih.gov
Acinetobacter, Zoogloea, Comamonas Aerobic Identified as key aniline-degrading bacteria in aerobic microcosms using stable isotope probing. mdpi.com

This table summarizes findings for aniline, which serves as a model for the potential degradation of the aniline moiety of this compound.

Anaerobic Degradation: Under anaerobic conditions, the degradation pathway is different. For instance, the sulfate-reducing bacterium Desulfobacterium anilini degrades aniline by first carboxylating it to 4-aminobenzoate. uni-konstanz.de This intermediate is then activated to 4-aminobenzoyl-CoA, which subsequently undergoes reductive deamination to form benzoyl-CoA, a common intermediate in anaerobic aromatic degradation pathways. uni-konstanz.denih.gov This indicates that even in the absence of oxygen, the aniline ring can be broken down, although these processes are generally slower than aerobic degradation. researchgate.net

The carbon-fluorine bond is the strongest single bond in organic chemistry, making compounds containing them, like the trifluoropropyl group in this compound, highly resistant to degradation. nih.govnih.gov Cleavage of this bond is a critical and often rate-limiting step in the complete mineralization of such compounds.

While historically considered non-biodegradable, recent research has shown that microbial C-F bond cleavage is possible. Studies have documented the reductive defluorination of certain per- and polyfluorinated compounds by organohalide-respiring microbial communities, demonstrating that microorganisms have evolved mechanisms to break these stable bonds. nih.gov This process involves using the fluorinated compound as an electron acceptor and results in the release of fluoride (B91410) ions (F⁻). nih.gov However, such processes are often slow and require specific microbial consortia and environmental conditions. The aliphatic nature of the trifluoropropyl group may make it susceptible to different enzymatic systems than those that act on fluoroaromatic compounds. rsc.org Additionally, photocatalytic methods using visible light have shown promise in cleaving C-F bonds in various organofluorine compounds under laboratory conditions, suggesting a potential, though likely limited, abiotic pathway for defluorination in sunlit environments. nih.gov

Environmental Persistence and Mobility in Chemical Matrices

Mobility in soil and water is influenced by the compound's physicochemical properties. The presence of the trifluoromethyl group in the related compound 4-(Trifluoromethyl)aniline results in a moderate octanol-water partition coefficient (LogP ≈ 2.4), suggesting a potential for bioaccumulation and sorption to organic matter in soil and sediment. nih.gov Similarly, this compound is expected to have moderate hydrophobicity. The aniline amino group can also interact with soil components. It can form covalent bonds with quinoidal structures in humic substances, leading to its sequestration in the soil matrix and reducing its mobility and bioavailability. publications.gc.ca

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-(Trifluoromethyl)aniline
Aniline
Benzidine
Benzoate
Benzoyl-CoA
Catechol
Chlorpropham
4-aminobenzoate

Sorption and Desorption Behavior in Environmental Media

There is currently no specific peer-reviewed research or validated data available detailing the sorption and desorption coefficients (such as Kd or Koc) for this compound in soil, sediment, or other environmental matrices. Therefore, no data tables or detailed research findings on this specific topic can be presented.

General studies on other aniline derivatives suggest that sorption is often correlated with the organic carbon content of the soil and can be influenced by soil pH. However, without specific experimental data for this compound, any discussion of its environmental sorption and desorption behavior would be speculative.

Further research is required to determine the key environmental fate parameters for this compound to enable a thorough assessment of its environmental behavior and potential risks.

Future Research Avenues and Challenges in the Chemistry of 4 3,3,3 Trifluoropropyl Aniline

The trifluoromethyl group is a key structural motif in modern medicinal chemistry and materials science, valued for its ability to modulate a molecule's physicochemical properties. As a versatile building block, 4-(3,3,3-trifluoropropyl)aniline presents significant opportunities for innovation. However, realizing its full potential requires addressing several research challenges, from developing greener synthetic routes to employing advanced computational models for predictive design. This article explores the future research avenues and challenges centered on this specific compound.

Q & A

Q. What are the recommended synthetic routes for 4-(3,3,3-Trifluoropropyl)aniline, and what critical parameters influence yield?

Synthesis of trifluoropropyl-substituted anilines typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 4-nitroaniline with 3,3,3-trifluoropropyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield intermediates, followed by nitro reduction (e.g., H₂/Pd-C) . Key parameters include:

  • Protection of the amine group during alkylation to prevent side reactions.
  • Temperature control (e.g., 60–80°C) to balance reaction rate and decomposition.
  • Purification via column chromatography to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the aromatic substitution pattern and trifluoropropyl chain integration. The CF₃ group’s strong electron-withdrawing effect causes deshielding of adjacent protons .
  • GC-MS with derivatization : Silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) improve volatility and detection sensitivity for GC-MS analysis .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100–1200 cm⁻¹ (C-F stretches) confirm functional groups .

Q. What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First aid : Immediate rinsing with water for eye/skin exposure. Avoid ethanol for decontamination due to potential solvent interactions .
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How does the trifluoropropyl group influence the compound’s solubility and polymer compatibility?

The trifluoropropyl group enhances hydrophobicity and reduces polar interactions. In polymer science, such groups improve solvent resistance in polysiloxanes (e.g., Flory-Huggins interaction parameters measured via inverse GC show low compatibility with polar solvents like alcohols but high affinity for fluorinated matrices) . Methodologically, inverse GC at 90–180°C can quantify solute-polymer interactions using packed/capillary columns .

Q. Can computational methods predict the compound’s LogP and reactivity in aqueous environments?

Yes. Tools like ACD/LogD and Molinspiration calculate partition coefficients (LogP ~2.5–3.0 for similar trifluoromethyl anilines ). Density Functional Theory (DFT) models assess nucleophilic reactivity at the amine group, which is reduced due to the electron-withdrawing CF₃ group .

Q. How can this compound be applied in derivatization for trace analysis?

The amine group can react with silylation agents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) to form volatile derivatives for GC-MS. Optimize reaction conditions:

  • Molar ratio (1:2 analyte-to-silylation agent).
  • Catalyst : Pyridine or imidazole to accelerate silylation .

Q. What strategies resolve contradictions in reported reactivity data for trifluoropropyl-substituted anilines?

  • Systematic solvent screening : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents to isolate electronic vs. steric effects.
  • Cross-validation : Use multiple analytical techniques (e.g., HPLC, NMR) to confirm product structures when side reactions are suspected .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Biodegradation : Limited due to C-F bond stability. Aerobic microbial degradation studies (e.g., activated sludge assays) show slow breakdown.
  • Photolysis : UV irradiation in aqueous solutions generates fluoride ions and aromatic fragments, detectable via ion chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.